molecular formula C14H14N2S B8273319 N-(4-methylthio-phenyl)benzamidine

N-(4-methylthio-phenyl)benzamidine

Cat. No.: B8273319
M. Wt: 242.34 g/mol
InChI Key: UEMCKSUWNLDKAT-UHFFFAOYSA-N
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Description

N-(4-methylthio-phenyl)benzamidine is a benzamidine derivative featuring a methylthio (-SMe) substituent at the para position of the phenyl ring attached to the amidine group . Benzamidines are characterized by their amidine (NH-C-NH₂) moiety, which confers strong hydrogen-bonding capabilities and basicity, making them versatile building blocks in medicinal chemistry and materials science . The benzamidine moiety is a well-known reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It acts as an arginine mimetic, binding to the S1 pocket of trypsin-like proteases (e.g., thrombin, factor Xa) via electrostatic interactions . Furthermore, N,N'-diphenyl benzamidine derivatives have demonstrated significant antileishmanial activity in research settings, with studies showing that electron-donating moieties attached to the benzamidine ring can enhance this activity . The methylthio group distinguishes this compound from analogs with other substituents; it is more lipophilic compared to derivatives with electron-withdrawing sulfonyl groups, which can influence the compound's solubility and metabolic stability . Common synthetic routes involve Lewis acid-catalyzed reactions or the use of benzamidine hydrochloride with 4-methylthiophenyl electrophiles . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

N'-(4-methylsulfanylphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2S/c1-17-13-9-7-12(8-10-13)16-14(15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16)

InChI Key

UEMCKSUWNLDKAT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The methylthio group distinguishes N-(4-methylthio-phenyl)benzamidine from analogs with other substituents:

  • Electron-Withdrawing Groups (EWGs): Compounds like N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide (LASSBio-1446) feature a sulfonyl group (-SO₂-), which increases polarity and reduces lipophilicity compared to -SMe .
  • Methoxy Groups: N-(4-Methoxyphenyl)benzamide derivatives exhibit improved solubility due to the methoxy (-OMe) group’s polarity, contrasting with the more lipophilic -SMe .

Table 1: Substituent Effects on Key Properties

Compound Substituent LogP (Predicted) Solubility Key Application
This compound -SMe ~2.5 Moderate Enzyme inhibition
LASSBio-1446 -SO₂- ~1.8 High Anticancer research
4-Bromo-analog -Br ~3.0 Low Antimicrobial agents
Methoxy-analog -OMe ~1.2 High Drug delivery systems

Pharmacokinetic Considerations

  • Solubility and Bioavailability: The methanesulfonic acid salt of N-hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine () demonstrates enhanced aqueous solubility (>50 mg/mL) compared to free bases, a strategy applicable to -SMe derivatives for oral administration.
  • Metabolic Stability: Halogenated analogs (e.g., bromine in ) resist oxidative metabolism, whereas -SMe may undergo S-demethylation, necessitating prodrug approaches .

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Activation : The Lewis acid coordinates to the nitrile’s cyano group, polarizing the C≡N bond and enhancing electrophilicity.

  • Nucleophilic Attack : The amine’s lone pair attacks the activated nitrile carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination : Sequential proton transfers and elimination of ammonia yield the amidine product.

Optimized Parameters :

  • Molar Ratio : 1:1 (amine to nitrile) with 10 mol% FeCl₃.

  • Solvent : Anhydrous toluene or dichloromethane.

  • Temperature : Reflux (110°C for toluene) for 12–24 hours.

  • Yield : 65–72% after column purification.

Challenges :

  • Moisture sensitivity necessitates strict anhydrous conditions.

  • Competing side reactions (e.g., hydrolysis of nitrile to amide) reduce yield.

Benzamidine Hydrochloride and 4-Methylthiophenyl Electrophiles

An alternative route employs benzamidine hydrochloride as the amidine source, reacting it with 4-methylthiophenyl derivatives such as 4-methylthiophenyl isothiocyanate or bromide. This method leverages nucleophilic substitution or addition-elimination mechanisms.

Procedure Highlights

  • Nucleophilic Substitution :

    • Benzamidine hydrochloride (1 equiv) reacts with 4-methylthiophenyl bromide (1.2 equiv) in DMF.

    • Base : Anhydrous K₂CO₃ (2 equiv) neutralizes HCl, facilitating deprotonation of the amidine.

    • Conditions : 80°C for 6 hours under nitrogen.

    • Yield : 58–63%.

  • Addition-Elimination with Isothiocyanate :

    • Benzamidine reacts with 4-methylthiophenyl isothiocyanate to form a thiourea intermediate, which undergoes desulfurization with Hg(OAc)₂.

    • Solvent : THF at 0°C to room temperature.

    • Yield : 50–55%.

Advantages :

  • Avoids moisture-sensitive Lewis acids.

  • Compatible with diverse electrophiles (e.g., bromides, iodides).

Limitations :

  • Mercury-based desulfurization poses toxicity concerns.

  • Lower yields compared to Lewis acid methods.

Functional Group Transformation from N-(4-Methylthiophenyl)benzamide

A less common but viable approach involves converting N-(4-methylthiophenyl)benzamide to the corresponding amidine via PCl₅-mediated amidination .

Stepwise Process

  • Chlorination : Treat benzamide with PCl₅ in dichloroethane to form the imidoyl chloride.

  • Amination : React the intermediate with aqueous NH₃ or ammonium acetate.

Key Data :

  • Chlorination : 0°C to reflux, 4 hours (85% conversion).

  • Amination : Room temperature, 12 hours (60% overall yield).

Drawbacks :

  • Handling PCl₅ requires rigorous safety protocols.

  • Multi-step synthesis increases time and cost.

Comparative Analysis of Methods

Parameter Lewis Acid Method Benzamidine Hydrochloride Route Amidine Transformation
Yield 65–72%50–63%60%
Reaction Time 12–24 h6–12 h16 h
Toxicity Moderate (FeCl₃)Low (K₂CO₃)High (PCl₅)
Scalability HighModerateLow
Purification Column chromatographyRecrystallizationColumn chromatography

Q & A

Q. What are common synthetic routes for N-(4-methylthio-phenyl)benzamidine and its derivatives?

The synthesis of benzamidine derivatives often involves nucleophilic substitution or condensation reactions. For example, green synthesis methods utilize water as a solvent and avoid additional catalysts. A notable approach involves the intermolecular cyclization of N-(2-iodoaryl)benzamidine to form benzimidazole derivatives in moderate to high yields under mild conditions (100°C, 30 h) . Another method employs sodium hydride or potassium carbonate as a base for deprotonation, followed by nucleophilic substitution with benzamidine precursors in aprotic solvents like DMF or DMSO .

Q. How can spectroscopic techniques characterize benzamidine derivatives?

Key techniques include:

  • NMR : ¹H-NMR is critical for tracking proton shifts, such as the upfield shift in CPD-benzamidine complexes, which confirms 1:1 stoichiometry via Job plot analysis .
  • Mass Spectrometry (ESI-MS) : Used to detect [CPD·benzamidine] complexes at 10 μM concentrations in acetonitrile, providing insights into salt formation and binding affinities .
  • X-ray Crystallography : Resolves molecular configurations, such as Z-isomer dominance in N-(1,2,4-triazol-5-yl)benzamidine and its hydrochloride salt, stabilized by intramolecular hydrogen bonds .

Q. What mechanisms underpin the inhibitory activity of benzamidine derivatives against serine proteases?

Benzamidine derivatives act as arginine mimetics, binding to the S1 pocket of trypsin-like proteases (e.g., thrombin, factor Xa) via electrostatic interactions with Asp 189. Their basic amidine group (pKa ~11.6) mimics the guanidinium group of arginine, competitively blocking substrate access . For instance, NAPAP, a thrombin inhibitor, demonstrates this mechanism through extensive structure-activity studies .

Advanced Research Questions

Q. How can discrepancies in IC₅₀ values for benzamidine derivatives across enzyme assays be resolved?

Contradictions often arise from variations in assay conditions:

  • Enzyme Source/Purity : Use recombinant enzymes with standardized activity units.
  • Buffer Composition : Include 150 mM NaCl to mimic physiological ionic strength, as electrostatic interactions are sensitive to ionic perturbations .
  • Normalization : Express IC₅₀ relative to a control inhibitor (e.g., apixaban for factor Xa assays) .

Q. What computational methods predict binding modes of benzamidine derivatives?

  • Molecular Dynamics (MD) : AMOEBA force field simulations with explicit polarization accurately predict absolute binding free energies (e.g., benzamidine-trypsin: ΔG = -5.2 kcal/mol, experimental ΔG = -5.0 kcal/mol) .
  • Docking Studies : Tools like AutoDock Vina model interactions between substituted benzamidines and protease active sites, validated by X-ray structures .

Q. How do structural modifications influence pharmacokinetics?

  • Fluorination : 4-Fluorobenzamidine may enhance target affinity by increasing electronegativity, though experimental validation is pending .
  • Salt Forms : 2 methanesulfonic acid salts improve solubility 8.5-fold in water and bioavailability by 46% compared to monovalent salts, as shown in preclinical asthma models .

Q. What strategies enhance solubility without compromising inhibitory activity?

  • Salt Formation : Methanesulfonic acid salts increase aqueous solubility while maintaining amidine protonation critical for binding .
  • Prodrug Design : Hydroxy or morpholinoethyl groups improve solubility and are enzymatically cleaved in vivo .

Q. How can crystallography resolve labile bonds in benzamidine derivatives?

Ultra-low temperature (17.5 K) X-ray studies preserve photolabile bonds (e.g., N–Cl in N-chloro-N′-aryl derivatives), enabling precise charge density mapping. Quantum crystallography further refines electron distribution models, critical for understanding reactivity .

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